molecular formula C9H14O2 B14364188 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane CAS No. 90438-56-5

4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane

Cat. No.: B14364188
CAS No.: 90438-56-5
M. Wt: 154.21 g/mol
InChI Key: CZGUQUPKWVVXAL-UHFFFAOYSA-N
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Description

4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane is a unique organic compound characterized by its spirocyclic structure, which includes two ether linkages. This compound is part of a broader class of spiro compounds that have garnered significant interest due to their intriguing conformational and stereochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane typically involves the formation of spirocyclic rings through cyclization reactions. One common method includes the reaction of diols with appropriate ketones or aldehydes under acidic conditions to form the spirocyclic ether .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane involves its interaction with molecular targets through its spirocyclic structure. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane stands out due to its specific spirocyclic structure, which imparts unique conformational properties and reactivity. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

90438-56-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4,10-dioxadispiro[2.1.45.23]undecane

InChI

InChI=1S/C9H14O2/c1-2-4-9(3-1)10-7-8(11-9)5-6-8/h1-7H2

InChI Key

CZGUQUPKWVVXAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OCC3(O2)CC3

Origin of Product

United States

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